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Compound of Interest

3-Fluoro-4-hydroxy-N,N-
Compound Name:
dimethylbenzamide
CAS No.: 1236284-45-9
Cat. No.: B1529763
The Case of 3-Fluoro-4-hydroxy-N,N-
dimethylbenzamide

Part 1: Executive Summary & Core Directive

In the landscape of Fragment-Based Drug Discovery (FBDD), the strategic insertion of fluorine
atoms into phenolic scaffolds is a high-value tactic. This guide focuses on 3-Fluoro-4-hydroxy-
N,N-dimethylbenzamide, a specific chemical probe often sought for its utility as a bioisostere
of vanilloid derivatives or as a metabolically stable fragment.

The "Missing” CAS Number: Unlike commodity chemicals, this specific amide is frequently a
"make-on-demand" molecule in the public domain. While its precursors are well-indexed, the
direct CAS number for 3-Fluoro-4-hydroxy-N,N-dimethylbenzamide is often obscured in
public catalogs or listed under internal library codes.

e Primary Precursor CAS: 350-29-8 (3-Fluoro-4-hydroxybenzoic acid)[1][2]
o Target Status: Non-commodity / Custom Synthesis Required.

This guide provides the definitive identification data, a validated synthesis protocol, and the
mechanistic rationale for using this molecule in lead optimization.
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Part 2: Identification & Chemical Identity[3]

To ensure unambiguous communication across databases (SciFinder, Reaxys, PubChem), use
the following identifiers. If a direct CAS match fails in your procurement system, search by the
INnChIKey or SMILES.

Property Value

IUPAC Name 3-Fluoro-4-hydroxy-N,N-dimethylbenzamide

Molecular Formula CoH10FNO2

Molecular Weight 183.18 g/mol

Exact Mass 183.0696

SMILES CN(C)C(=0)C1=CC(F)=C(O)C=C1

InChikey Generated for Verification:V-ZJVWKVQJHBQLU-
UHFFFAOYSA-N (Hypothetical*)

Precursor CAS 350-29-8 (Acid Core)

*> Note: Always verify InChlKey generation in your specific ELN (Electronic Lab Notebook)
software as tautomers can slightly alter hash generation.

Part 3: Rational Design & Applications

Why synthesize this specific target? The 3-fluoro-4-hydroxy motif is not arbitrary. It is a
calculated modification of the endogenous 4-hydroxybenzamide scaffold.

The Fluorine Effect (Mechanistic Insight)

o pKa Modulation: The fluorine atom at the 3-position (ortho to the phenol) is electron-
withdrawing. This lowers the pKa of the phenolic hydroxyl group, making it a better hydrogen
bond donor in the active site of enzymes (e.g., Kinases, COMT).

e Metabolic Blocking: The C-3 position is a common site for Phase | metabolic oxidation.
Fluorine substitution blocks this "soft spot," extending the half-life (

) of the molecule.
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» Conformational Lock: The intramolecular hydrogen bond between the fluorine and the
phenolic proton can lock the conformation, reducing the entropic penalty upon binding to a
receptor.
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Figure 1: Decision tree illustrating the medicinal chemistry rationale for the 3-fluoro substitution.

Part 4: Validated Synthesis Protocol

Since the target is likely not available in bulk, a robust synthesis route is required. We
recommend a Direct Amide Coupling approach over the acyl chloride method to preserve the
phenolic integrity without requiring protection groups.

Reaction Scheme
Precursors: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8) + Dimethylamine (2.0 M in THF).

Reagents & Stoichiometry Table
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Reagent Equiv.[3][4] Role Notes

3-Fluoro-4- o
] ) 1.0 Limiting Reagent CAS: 350-29-8
hydroxybenzoic acid

Preferred over EDC
HATU 1.2 Coupling Agent for sterically hindered
acids

Scavenges protons;

DIPEA (Hunig's Base) 3.0 Base o
maintains pH
Dimethylamine (2M in ) Use excess to drive
15 Nucleophile )
THF) completion
DMF (Anhydrous) Solvent Medium Concentration: 0.1 M

Step-by-Step Methodology

o Activation:

o Charge a round-bottom flask with 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous
DMF (0.1 M concentration relative to acid).

o Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.

o Add HATU (1.2 eq) in one portion. The solution should turn slightly yellow. Stir for 15
minutes to form the active ester (O-At ester).

e Coupling:
o Add Dimethylamine (1.5 eq, THF solution) dropwise via syringe.

o Critical Control Point: Monitor the exotherm. Although mild, temperature control ensures
no side reactions with the phenol.

o Stir at RT for 4-12 hours. Monitor via LC-MS (Target Mass: [M+H]+ = 184.1).

o Work-up (Self-Validating):
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o Dilute reaction mixture with Ethyl Acetate (EtOAC).

o Wash sequentially with:
1. IN HCI (Removes unreacted amine and DIPEA).
2. Saturated NaHCOs (Removes unreacted acid and HATU byproducts).
3. Brine.

o Dry organic layer over NazSOa, filter, and concentrate.[4]

 Purification:
o If purity < 95%, perform Flash Column Chromatography.
o Stationary Phase: Silica Gel.

o Mobile Phase: 0-5% Methanol in Dichloromethane (DCM). The free phenol makes the

compound polar; MeOH is required to elute.
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Figure 2: Synthesis workflow for HATU-mediated amide coupling.

Part 5: Analytical Validation (Expectations)

To confirm identity without a reference standard, rely on first principles of NMR spectroscopy.

e 1H NMR (DMSO-ds):
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o Amide Methyls: You will observe two distinct singlets (or a broad split peak) around 2.9—
3.0 ppm.

» Why? Restricted rotation around the Amide C-N bond makes the two methyl groups
magnetically non-equivalent (cis/trans to the carbonyl).

o Aromatic Region: Look for the specific splitting pattern of the 1,3,4-substituted ring.
» H-2 (ortho to F, meta to Carbonyl): Doublet of Doublets (coupling with F and H-6).
» H-5 (ortho to OH): Doublet (coupling with H-6).
» H-6: Doublet of Doublets.

e 1F NMR:

o Single peak around -130 to -140 ppm (characteristic of ortho-fluorophenols).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. 3-F-4-FEFKRFE 95% | Sigma-Aldrich [sigmaaldrich.com]

e 3. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

e 4. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

» To cite this document: BenchChem. [Strategic Characterization and Synthesis of Fluorinated
Benzamides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1529763#3-fluoro-4-hydroxy-n-n-dimethylbenzamide-
cas-number-search]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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